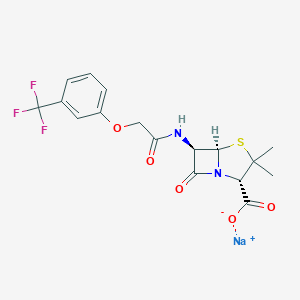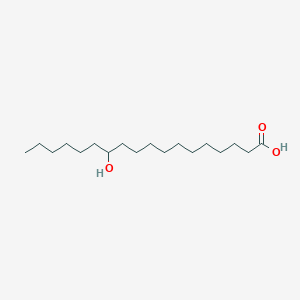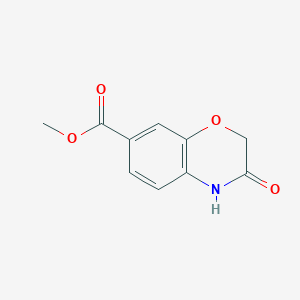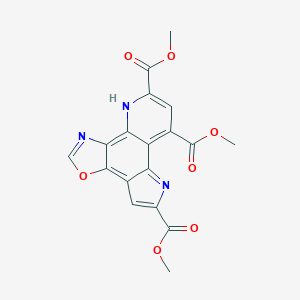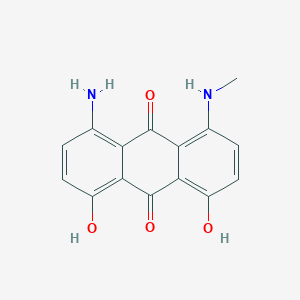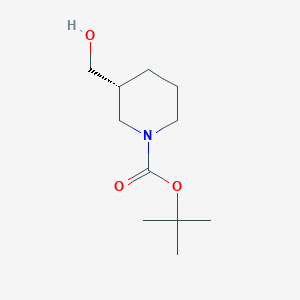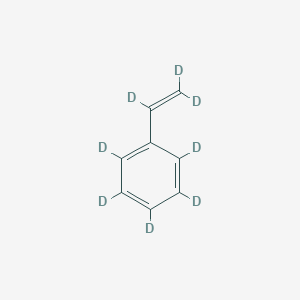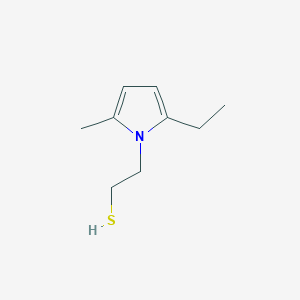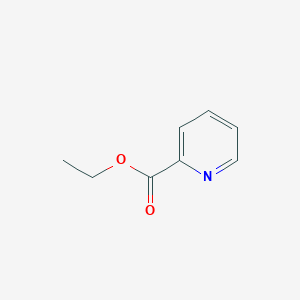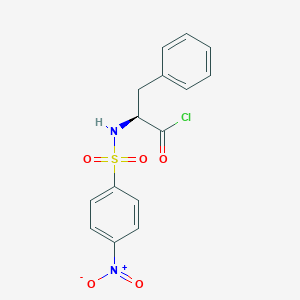
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride
Overview
Description
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride is a sulfonamide compound characterized by the presence of a nitrophenyl group attached to a sulfonyl chloride moiety
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .
Mode of Action
Sulfonyl chlorides are typically reactive and can undergo various chemical reactions, such as substitution and addition reactions, which could potentially lead to changes in their targets .
Biochemical Pathways
Given the reactivity of sulfonyl chlorides, it’s plausible that this compound could influence multiple pathways depending on its specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Triethylamine, anhydrous acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Amino Derivatives: Formed through reduction of the nitro group.
Oxidized Phenyl Derivatives: Formed through oxidation reactions.
Scientific Research Applications
N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds, particularly sulfonamide-based drugs.
Material Science: Employed in the synthesis of functional materials with specific electronic and optical properties.
Synthetic Organic Chemistry:
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of N-(4-Nitrophenylsulfonyl)-L-phenylalanyl Chloride.
N-(4-Nitrophenylsulfonyl)-L-tryptophan: Another sulfonamide compound with similar reactivity but different biological applications.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a sulfonyl chloride moiety, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S/c16-15(19)14(10-11-4-2-1-3-5-11)17-24(22,23)13-8-6-12(7-9-13)18(20)21/h1-9,14,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQIQECSYJRDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
